3-Methoxy-2-methyl-6-nitrophenol

Overview

Description

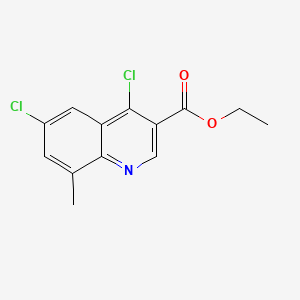

3-Methoxy-2-methyl-6-nitrophenol is a chemical compound with the molecular formula C8H9NO4 . It is also known by the synonyms 6-Nitro-3-methoxy-o-cresol and Phenol, 3-methoxy-2-methyl-6-nitro .

Molecular Structure Analysis

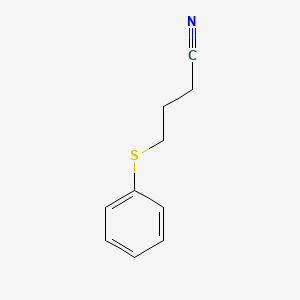

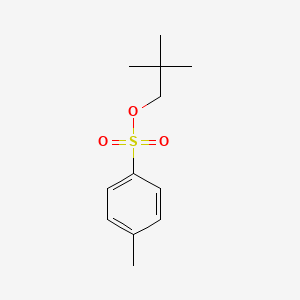

The molecular structure of 3-Methoxy-2-methyl-6-nitrophenol consists of a phenol ring with methoxy (OCH3), methyl (CH3), and nitro (NO2) functional groups attached . The exact positions of these groups on the phenol ring can be determined by the numbering in the compound’s name: the methoxy group is attached at the 3rd position, the methyl group at the 2nd position, and the nitro group at the 6th position .Scientific Research Applications

Atmospheric Reactivity and Emission Tracers

3-Methoxy-2-methyl-6-nitrophenol is related to methoxyphenols, which are produced from wood lignin pyrolysis. A study on guaiacol, a methoxyphenol, showed that its reaction with hydroxyl radicals forms nitroguaiacol isomers, including 4-nitroguaiacol and 3- or 6-nitroguaiacol. These compounds are suggested as potential biomass burning emission gas tracers due to their low reactivity with atmospheric oxidants (Lauraguais et al., 2014).

Synthesis of Chemical Intermediates

3-Methoxy-2-methyl-6-nitrophenol is structurally similar to compounds used in synthesizing various chemical intermediates. For instance, 3-methoxyphenol, a related compound, can be selectively nitrosated and oxidized to form 2-nitro-5-methoxyphenol. This compound is a precursor for the synthesis of other chemicals, such as 6-Methoxy-2(3H)-benzoxazolone (Maleski, 1993).

Environmental Remediation

Related to 3-Methoxy-2-methyl-6-nitrophenol, methoxyphenols like metolachlor can be decomposed using photoassisted Fenton reactions, a process that might be applicable to environmental remediation and pollution control (Pignatello & Sun, 1995).

Antimicrobial Applications

Compounds structurally related to 3-Methoxy-2-methyl-6-nitrophenol have been explored for their antimicrobial properties. Schiff base metal complexes derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, a compound similar to 3-Methoxy-2-methyl-6-nitrophenol, have shown potential antimicrobial activity against a range of bacteria and fungi (Joshi et al., 2014).

Biodegradation Studies

Biodegradation studies of methyl-nitrophenol compounds, which are structurally related to 3-Methoxy-2-methyl-6-nitrophenol, have revealed the potential of specific microorganisms, such as Ralstonia sp., in environmental decontamination. These studies offer insights into microbial pathways and chemotactic behavior in breaking down complex organic pollutants (Bhushan et al., 2000).

Safety and Hazards

Nitrophenols, in general, are considered hazardous. They can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation and serious eye damage . They may also cause damage to organs through prolonged or repeated exposure . Specific safety data for 3-Methoxy-2-methyl-6-nitrophenol is not available, but it is likely to have similar hazards.

properties

IUPAC Name |

3-methoxy-2-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALLABQGZZNRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303139 | |

| Record name | 3-methoxy-2-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-methyl-6-nitrophenol | |

CAS RN |

38226-14-1 | |

| Record name | NSC156934 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-2-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B1607078.png)